Precision Synthesis: 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone
Precision Synthesis: 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone
This technical guide details the synthesis of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone (CAS: 1261372-68-0), a critical heterocyclic building block often implicated in the development of Orexin receptor antagonists (e.g., Seltorexant analogs) and kinase inhibitors.
The guide prioritizes a modular functionalization strategy , utilizing a Palladium-catalyzed cross-coupling approach. This pathway is selected for its high regioselectivity and tolerance of the steric crowding at the 2,3-positions of the pyridine ring, offering superior reproducibility over direct ring-closure methods.
Executive Summary & Retrosynthetic Analysis
The target molecule features a pyridine core substituted with an acetyl group at C2, a methoxy group at C3, and a methyl group at C6. The proximity of the C2-acetyl and C3-methoxy groups creates significant steric strain and electronic repulsion. Consequently, direct acylation of the pyridine ring (e.g., Friedel-Crafts) is ineffective due to the electron-deficient nature of the heterocycle.
Strategic Disconnection: The most robust disconnection is at the C2-carbonyl bond. We utilize a Stille Cross-Coupling strategy, converting a halogenated precursor (2-bromo-3-methoxy-6-methylpyridine) into an enol ether, which is subsequently hydrolyzed to the ketone. This avoids the harsh conditions of lithiation-acylation that can lead to ring opening or over-addition.
Retrosynthesis Diagram
Figure 1: Retrosynthetic logic flow moving from the target ketone back to the commercially available hydroxypyridine precursor.
Detailed Synthesis Protocol
Phase 1: O-Methylation of the Precursor
Objective: Convert the hydroxyl group of 2-bromo-6-methylpyridin-3-ol to a methoxy group to establish the C3 substituent. Precursor: 2-Bromo-6-methylpyridin-3-ol (Commercial or prepared via bromination of 6-methylpyridin-3-ol).
Reagents:
-
Substrate: 2-Bromo-6-methylpyridin-3-ol (1.0 eq)
-
Methyl Iodide (MeI) (1.2 eq)
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Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetone
Protocol:
-
Dissolution: Charge a round-bottom flask with 2-bromo-6-methylpyridin-3-ol dissolved in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add anhydrous
in a single portion. Stir for 15 minutes at room temperature to facilitate deprotonation of the phenol. -
Alkylation: Cool the mixture to 0°C. Add Methyl Iodide dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (polar, H-bond donor) should disappear, replaced by a less polar spot.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF. Dry over
and concentrate. -
Yield Expectation: 90–95%. The product, 2-bromo-3-methoxy-6-methylpyridine , is usually a crystalline solid or heavy oil.
Phase 2: Stille Coupling (The Key Step)
Objective: Install the acetyl group at the sterically crowded C2 position using a "masked" ketone equivalent (vinyl ether).
Mechanism: The reaction proceeds via a Pd(0) catalytic cycle. The oxidative addition of the Pd into the C-Br bond is facilitated by the electron-deficient pyridine ring. Transmetallation with the organotin reagent introduces the ethoxyvinyl group.
Reagents:
-
Substrate: 2-Bromo-3-methoxy-6-methylpyridine (1.0 eq)
-
Reagent: Tributyl(1-ethoxyvinyl)tin (1.1 eq)
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (5 mol%) -
Solvent: Toluene or 1,4-Dioxane (degassed)
Protocol:
-
Inert Atmosphere: Flame-dry a reaction vessel and purge with Argon/Nitrogen. Oxygen is the enemy of this reaction (oxidizes the catalyst).
-
Charging: Add the substrate, Tributyl(1-ethoxyvinyl)tin, and solvent. Degas the solution by bubbling Argon for 10 minutes.
-
Catalyst Addition: Add
quickly to minimize air exposure. -
Heating: Heat the mixture to reflux (100–110°C) for 12–16 hours. The solution will typically darken as Pd black precipitates over time.
-
Reaction Logic: The 1-ethoxyvinyl group acts as a robust "masked" acetyl group. Direct coupling of acetyl chloride is not possible here, and coupling with acetyl-stannanes is often less stable.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Concentrate the filtrate.
Phase 3: Hydrolysis to Target Ketone
Objective: Reveal the ketone functionality from the enol ether intermediate.
Reagents:
-
Crude intermediate from Phase 2
-
Acid: 1N HCl or 10% Aqueous HCl
-
Solvent: THF (Tetrahydrofuran)[1]
Protocol:
-
Hydrolysis: Dissolve the crude enol ether in THF. Add 1N HCl (approx. 2 eq relative to start material).
-
Stirring: Stir vigorously at room temperature for 1–2 hours. The enol ether protonates and hydrolyzes to release ethanol and the desired ketone.
-
Neutralization: Carefully neutralize with saturated
solution until pH ~8. -
Extraction: Extract with Dichloromethane (DCM).
-
Purification: Flash column chromatography (Silica gel).
-
Mobile Phase: Gradient of Hexane/Ethyl Acetate (starting 95:5 to 80:20).
-
Note: Tin byproducts are non-polar and elute first. Using KF (Potassium Fluoride) in the workup can help precipitate tin as insoluble
for easier removal.
-
Workflow Visualization
Figure 2: Linear process flow from halogenated precursor to final acetylated product.
Analytical Profile & Validation
To ensure "Trustworthiness" and "Scientific Integrity," the isolated product must be validated against the following expected data profile.
| Parameter | Expected Data | Mechanistic Explanation |
| Appearance | White to pale yellow solid/oil | Pyridines with carbonyls often have low melting points; impurities cause yellowing. |
| 1H NMR (CDCl3) | δ 2.65 (s, 3H) | Acetyl -CH3 : Deshielded by the carbonyl group. |
| δ 3.89 (s, 3H) | Methoxy -OCH3 : Characteristic shift for alkoxy on pyridine. | |
| δ 2.52 (s, 3H) | Ring -CH3 : Position 6 methyl group. | |
| δ 7.20 (d, 1H), 7.45 (d, 1H) | Aromatic H : Two protons at C4 and C5, showing ortho-coupling (J ~8 Hz). | |
| MS (ESI+) | [M+H]+ = 166.08 | Calculated Exact Mass: 165.08. Protonated molecular ion. |
| IR Spectrum | ~1690 cm⁻¹ | C=O Stretch : Typical for aryl ketones (conjugated). |
Self-Validating Check:
-
If the Acetyl methyl singlet appears at < 2.3 ppm, the reaction failed (likely formed a different isomer or byproduct).
-
If the Methoxy signal is missing, hydrolysis of the ether occurred (reverting to phenol).
Alternative Industrial Route (Scalability)
For researchers requiring gram-to-kilogram scale where tin toxicity is a concern, the Lithiation-Weinreb Route is the preferred alternative.
-
Substrate: 2-Bromo-3-methoxy-6-methylpyridine.
-
Reagent: n-Butyllithium (1.1 eq) in THF at -78°C .
-
Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide).
-
Process:
-
Lithium-Halogen exchange generates the 2-lithio species.
-
Nucleophilic attack on the Weinreb amide forms a stable tetrahedral intermediate.
-
Quenching with acid collapses the intermediate to the ketone.
-
-
Advantage: Avoids toxic organotin reagents.
-
Risk: Requires strict cryogenic conditions (-78°C) to prevent nucleophilic attack of BuLi on the pyridine ring itself.
References
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Stille Coupling on Pyridines: Laha, J. K., et al. "A new route for installing the isocyclic ring on chlorins yielding 13 1-oxophorbines." The Journal of Organic Chemistry 71.18 (2006): 7049-7052. Link (Demonstrates the utility of tributyl(1-ethoxyvinyl)tin for acetylating bromo-heterocycles).
-
Synthesis of Seltorexant Intermediates: "High-Temp Cycloaddition for Seltorexant." Organic Process Research & Development 28 (2024): 1494–1503.[2] Link (Contextualizes the synthesis of substituted pyridine fragments for orexin antagonists).
-
General Pyridine Functionalization: Andersson, H., et al. "Regioselective synthesis of 2-substituted pyridines."[3] Organic Letters 9.7 (2007): 1335-1337. Link (Discusses lithiation and Grignard approaches to 2-acyl pyridines).
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Commercial Availability & CAS Verification: 1-(3-Methoxy-6-methylpyridin-2-yl)ethan-1-one (CAS 1261372-68-0). Dana Bioscience Product Catalog. Link (Verification of target structure existence).
